4-Propoxybenzolsulfonamid

Übersicht

Beschreibung

4-Propoxybenzenesulfonamide is a chemical compound belonging to the sulfonamide family. It is characterized by the presence of a propoxy group attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in medical, environmental, and industrial research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

4-Propoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a carbonic anhydrase inhibitor.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Biochemische Analyse

Biochemical Properties

4-Propoxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The interaction between 4-Propoxybenzenesulfonamide and these enzymes is primarily inhibitory, which allows the compound to exert its antimicrobial effects .

Cellular Effects

The cellular effects of 4-Propoxybenzenesulfonamide are largely due to its inhibitory interactions with enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme that plays a key role in maintaining pH and fluid balance in cells . By inhibiting this enzyme, 4-Propoxybenzenesulfonamide can disrupt normal cellular processes .

Molecular Mechanism

At the molecular level, 4-Propoxybenzenesulfonamide exerts its effects by binding to enzymes and inhibiting their activity. For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Like other sulfonamides, it is likely that its effects on cellular function would be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Propoxybenzenesulfonamide in animal models would likely vary with dosage, as is the case with other sulfonamides . At high doses, sulfonamides can cause adverse effects . Specific studies on 4-Propoxybenzenesulfonamide in animal models are currently lacking.

Metabolic Pathways

4-Propoxybenzenesulfonamide, as a sulfonamide, is likely involved in the metabolic pathways of folic acid synthesis . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Like other sulfonamides, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Given its biochemical properties and interactions, it is likely that it localizes to specific compartments or organelles within the cell where its target enzymes are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of 4-Propoxybenzenesulfonamide may involve large-scale reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and efficient separation and purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Propoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed:

Oxidation: Formation of 4-propoxybenzenesulfonic acid.

Reduction: Formation of 4-propoxybenzenamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 4-Propoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby affecting cellular processes. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure .

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxybenzenesulfonamide

- 4-Ethoxybenzenesulfonamide

- 4-Butoxybenzenesulfonamide

Comparison: 4-Propoxybenzenesulfonamide is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For example, the length and branching of the alkoxy group can influence the compound’s solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Biologische Aktivität

4-Propoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its ability to inhibit specific enzymes such as carbonic anhydrase. This article aims to provide a comprehensive overview of the biological activity of 4-Propoxybenzenesulfonamide, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

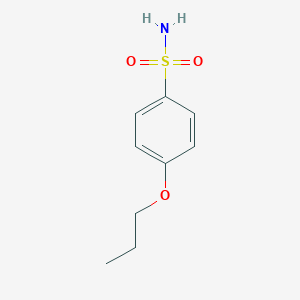

4-Propoxybenzenesulfonamide is characterized by the presence of a propoxy group attached to a benzenesulfonamide moiety. The chemical formula is C10H13NO3S, and its structure can be represented as follows:

This compound's unique propoxy group imparts distinct chemical and physical properties compared to other sulfonamides, influencing its solubility and reactivity.

The biological activity of 4-Propoxybenzenesulfonamide is primarily attributed to its role as an enzyme inhibitor. Notably, it inhibits carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which can lead to various physiological effects such as diuresis and reduced intraocular pressure.

Inhibition Profile

The inhibition profile of 4-Propoxybenzenesulfonamide can be summarized as follows:

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Carbonic Anhydrase | Competitive | Alters pH balance and fluid regulation |

| Dihydropteroate Synthetase | Competitive | Affects folate synthesis in bacteria |

Antimicrobial Activity

Sulfonamides, including 4-Propoxybenzenesulfonamide, are well-documented for their antibacterial properties. They exert their effects by inhibiting bacterial folate synthesis through the competitive inhibition of dihydropteroate synthetase. This action disrupts nucleic acid synthesis, ultimately leading to bacterial cell death.

Anticancer Activity

Recent studies have indicated that 4-Propoxybenzenesulfonamide may possess anticancer properties. Research has shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives like PF-4540124 have demonstrated high affinity for phosphodiesterase-5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in smooth muscle relaxation and may influence tumor microenvironments.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 4-Propoxybenzenesulfonamide and its derivatives provides insights into how modifications can enhance or diminish biological activity. Key findings include:

- Alkyl Chain Length : Variations in the length and branching of the alkyl chain affect solubility and biological activity.

- Substituent Effects : The presence of different functional groups on the benzene ring can modulate enzyme binding affinity and selectivity.

Case Studies

Several studies have explored the biological activity of 4-Propoxybenzenesulfonamide:

- Antimicrobial Efficacy : A study demonstrated that 4-Propoxybenzenesulfonamide exhibited significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to traditional sulfa drugs.

- Cancer Cell Line Testing : In vitro experiments on human cancer cell lines showed that 4-Propoxybenzenesulfonamide induced apoptosis at certain concentrations, suggesting potential therapeutic applications in oncology.

- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibited carbonic anhydrase with an IC50 value in the low micromolar range, highlighting its potential use in treating conditions related to dysregulated pH levels.

Eigenschaften

IUPAC Name |

4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLVKQMJYAXAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Propoxybenzenesulfonamide interact with its target, and what are the downstream effects?

A1: Research indicates that 4-Propoxybenzenesulfonamide often acts as a scaffold in developing selective enzyme inhibitors. For instance, a derivative, N-(6-aminohexyl)-3-(1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide (PF-4540124), exhibits high affinity for Phosphodiesterase-5 (PDE5) []. This interaction inhibits PDE5 activity, leading to increased levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes, including smooth muscle relaxation [, ].

Q2: What is known about the Structure-Activity Relationship (SAR) of 4-Propoxybenzenesulfonamide derivatives?

A2: Studies have shown that modifications to the 4-Propoxybenzenesulfonamide scaffold can significantly impact the activity, potency, and selectivity of the resulting compounds. For example, incorporating a deuterium atom in specific positions of a 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivative has been investigated for its potential to improve pharmacokinetic properties []. This deuteration strategy highlights the importance of even minor structural changes in influencing drug behavior. Similarly, the addition of different substituents to the core structure of PF-4540124 could alter its binding affinity to PDE5 and potentially impact its selectivity profile [].

Q3: Besides PDE5, are there other proteins that interact with 4-Propoxybenzenesulfonamide derivatives?

A3: Research using PF-4540124 as a chemical probe revealed its interaction with Prenyl Binding Protein (PrBP), also known as PDE6δ []. This finding suggests that 4-Propoxybenzenesulfonamide derivatives may interact with multiple targets, expanding their potential therapeutic applications beyond PDE5 inhibition. Further investigation into the interaction between PF-4540124 and PrBP, including binding affinity and functional consequences, could provide valuable insights into the biological significance of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.